N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of piperazine, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Aplicaciones Científicas De Investigación
Antioxidant Properties
Compounds structurally related to N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide have been investigated for their antioxidant activities. For example, 2-alkoxyphenylcarbamic acid derivatives containing a piperazin-1-yl moiety have shown promising in vitro antioxidant properties, demonstrating scavenging potential and reducing power in assays such as ABTS•+ and FRAP, suggesting potential applications in mitigating oxidative stress-related conditions (Malík et al., 2017).
Antimicrobial Activity
Synthetic efforts to incorporate piperazine derivatives have led to compounds with notable antimicrobial activities. Some synthesized piperazine derivatives, including those structurally related to the compound of interest, have shown good to moderate activities against a range of microorganisms, highlighting the potential of these compounds in addressing bacterial infections and contributing to the development of new antimicrobial agents (Bektaş et al., 2007).
Receptor Selectivity and Multifunctional Agents
N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines have been studied for their selectivity towards 5-HT7 receptors, illustrating a strategy for designing selective ligands or multifunctional agents for treating complex diseases. This research indicates the potential of such compounds in developing treatments targeting the central nervous system (CNS) disorders, demonstrating antidepressant-like and pro-cognitive properties in preclinical models (Canale et al., 2016).
Synthetic Intermediates for Pharmacological Agents
The compound has been implicated as a useful intermediate in the synthesis of pharmacologically active agents. An example includes its role in the preparation of anti-hypertensive drugs, such as Doxazosin, where derivatives serve as intermediates in creating compounds with potential therapeutic applications in hypertension and benign prostatic hyperplasia (BPH) (Ramesh et al., 2006).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact withalpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets (like alpha1-adrenergic receptors) and cause changes in the receptor’s activity . This interaction could lead to a cascade of biochemical reactions, resulting in the observed therapeutic effects.
Biochemical Pathways
Alpha1-adrenergic receptors, which could be potential targets of this compound, are known to play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
Most of these compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .
Result of Action
Based on the potential interaction with alpha1-adrenergic receptors, it could potentially influence the contraction of smooth muscles in various parts of the body and could have implications in the treatment of various neurological conditions .
Propiedades
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-27-18-4-2-17(3-5-18)24-12-10-23(11-13-24)9-8-22-30(25,26)19-6-7-20-21(16-19)29-15-14-28-20/h2-7,16,22H,8-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVXUEXLFQJGGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.